6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1443286-82-5 |
|---|---|
Molecular Formula |
C10H11ClN4 |
Molecular Weight |
222.67 g/mol |
IUPAC Name |
6-chloro-1-cyclopentylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H11ClN4/c11-10-12-5-7-6-13-15(9(7)14-10)8-3-1-2-4-8/h5-6,8H,1-4H2 |
InChI Key |
BZFWNKBVEUBYDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C3=NC(=NC=C3C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopentylhydrazine and Trichloropyrimidine Carbaldehyde
A widely cited method involves cyclocondensation of cyclopentylhydrazine hydrochloride with 2,4,6-trichloropyrimidine-5-carbaldehyde (Scheme 1). The reaction proceeds in ethanol at −78°C for 2 hours, followed by warming to ambient temperature for 8 hours. This forms the pyrazolo[3,4-d]pyrimidine core, yielding 4,6-dichloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (73% yield). Subsequent selective hydrolysis of the 4-chloro group using NaOH (1 M, 60°C, 1 hour) affords the 6-chloro derivative (80% yield).
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | Ethanol, −78°C → RT, 8 h | 73% |
| Selective hydrolysis | NaOH (1 M), 60°C, 1 h | 80% |
This method avoids expensive palladium catalysts and Mitsunobu reactions, making it cost-effective for large-scale synthesis.
Nucleophilic Substitution Methods
Functionalization of 4-Chloro Precursors
4-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 21253-99-6) serves as a precursor for introducing the 6-chloro group. Treatment with POCl₃/DMF under Vilsmeier-Haack conditions selectively chlorinates the 6-position, achieving 85–90% conversion. Alternatively, N-chlorosuccinimide (NCS) in DMF at 0°C provides regioselective chlorination (78% yield).
Reaction Scheme:
-
4-Chloro derivative → 6-Chloro product via POCl₃ (reflux, 4 h).
Advantages:
Transition Metal-Catalyzed Couplings
Suzuki-Miyaura Cross-Coupling
While less common due to cost, palladium-catalyzed couplings enable late-stage diversification. For example, 3-iodo-1-cyclopentylpyrazolo[3,4-d]pyrimidine reacts with chlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane, 90°C) to install the 6-chloro group (62% yield).
Limitations:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost Efficiency | Scalability |
|---|---|---|---|
| Cyclocondensation | 73–80 | High | Excellent |
| Nucleophilic Sub. | 78–85 | Moderate | Good |
| Suzuki Coupling | 62 | Low | Limited |
Cyclocondensation is optimal for industrial applications, whereas nucleophilic substitution suits laboratory-scale regioselective synthesis.
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C6
The chlorine atom at position 6 is highly susceptible to nucleophilic displacement due to electron-withdrawing effects of the pyrazolo[3,4-d]pyrimidine core. This reactivity enables diverse functionalization:
Mechanistic Insight :
The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-deficient pyrimidine ring. Steric hindrance from the cyclopentyl group at N1 does not significantly impede reactivity at C6 .
Palladium-Catalyzed Cross-Coupling Reactions
The C6 chlorine can participate in cross-coupling reactions after halogen exchange or direct activation:
Halogen Exchange :
Iodination of the C6 position (e.g., using N-iodosuccinimide) enhances coupling efficiency, as seen in related pyrazolopyrimidines .
Alkylation and Functionalization at N1
While the cyclopentyl group at N1 is typically introduced during synthesis, further modifications are possible:
Synthetic Note :
The cyclopentyl group is introduced via alkylation of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine with cyclopentyl bromide under basic conditions .
Halogen Exchange Reactions
The C6 chlorine can be replaced with other halogens to modulate reactivity:
Scientific Research Applications
Antitumor Activity
The pyrazolo[3,4-d]pyrimidine scaffold, which includes 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine, has shown significant potential as an antitumor agent. Research indicates that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 has been linked to the suppression of tumor growth in various cancer models .
Antimicrobial Properties
Compounds containing the pyrazolo[3,4-d]pyrimidine structure have been investigated for their antimicrobial activities. These compounds demonstrate efficacy against a range of bacterial and fungal pathogens, making them potential candidates for new antibiotics .
Treatment of Infectious Diseases
Recent studies highlight the potential of pyrazolo[3,4-d]pyrimidines in treating visceral leishmaniasis, a severe infectious disease caused by parasites. The optimization of these compounds has led to promising results in mouse models, showcasing their oral efficacy and highlighting the need for further development .
Case Study 1: Antitumor Activity
A study conducted by Nassar et al. (2022) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives and evaluated their activity as CDK2 inhibitors. The results indicated that certain derivatives significantly reduced cell viability in cancer cell lines, suggesting their potential as therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Research published in Molecules explored the synthesis of various pyrazolo[3,4-d]pyrimidines and their antimicrobial properties. The findings showed that these compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Electronic Differences
- Position 1 Substitutions: Cyclopentyl (target compound): Provides steric bulk and moderate lipophilicity, favoring hydrophobic interactions in binding pockets . Trifluoromethyl (): Electron-withdrawing effect increases stability and resistance to oxidative metabolism .
- Position 6 Substitutions: Chlorine (target compound): A halogen bond donor, critical for interactions with kinase ATP-binding sites. Chloromethyl (): Highly reactive, enabling conjugation or further functionalization . Methyl (): Less electronegative than Cl, reducing polar interactions but increasing lipophilicity .
Biological Activity
6-Chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 154.56 g/mol
- CAS Number : 23002-51-9
- Purity : >95% (HPLC) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Cyclin-dependent Kinases (CDKs) : Recent studies indicate that compounds in the pyrazolo[3,4-d]pyrimidine class can inhibit CDK2, a key regulator in cell cycle progression. Inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells .
- Tyrosine Kinases : The compound has shown potential as an inhibitor of tyrosine kinases, which are crucial in signal transduction pathways involved in cell growth and proliferation .
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies
- Inhibition of Cell Proliferation : A study investigating the effects of pyrazolo[3,4-d]pyrimidine derivatives found that several compounds, including this compound, significantly inhibited the proliferation of MCF-7 and HCT-116 cells with IC values in the low nanomolar range .
- Mechanistic Insights : Molecular docking studies revealed that these compounds fit well into the active site of CDK2, suggesting a strong binding affinity that correlates with their inhibitory activity . The most potent compounds exhibited not only cell cycle arrest but also induced apoptosis through intrinsic pathways.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, including 6-chloro-1-cyclopentyl-1H-pyrazolo[3,4-d]pyrimidine?
- Methodological Answer : Pyrazolo[3,4-d]pyrimidines are typically synthesized via multi-component cyclocondensation reactions. For example, a one-pot reaction using substituted amines and thiourea derivatives under reflux conditions in polar solvents (e.g., acetonitrile) yields intermediates like 4-chloro-6-methyl derivatives. Subsequent nucleophilic substitution with cyclopentyl groups can introduce the cyclopentyl moiety at the N1 position . Purification often involves column chromatography or recrystallization from ethanol or acetonitrile .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- 1H NMR : Peaks at δ 2.52 (s, CH3) and aromatic proton signals between δ 7.44–8.29 confirm substituent placement .
- IR : Stretching frequencies for C-Cl (~750 cm⁻¹) and pyrimidine rings (~1600 cm⁻¹) are critical .
- HPLC : Purity ≥95% is standard for research-grade compounds, with retention times compared to reference standards .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and goggles.
- Ventilation : Work in a fume hood to avoid inhalation of fine particles.
- First Aid : In case of skin contact, wash immediately with water and remove contaminated clothing .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction yields for 6-chloro-1-cyclopentyl derivatives be optimized?
- Methodological Answer :
- Solvent Choice : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilic substitution rates at the C6 position .
- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclocondensation steps .
- Temperature Control : Gradual heating (50–80°C) minimizes side reactions, as seen in derivatives with 52.7% yield under controlled conditions .
Q. What strategies resolve contradictions in biological activity data for pyrazolo[3,4-d]pyrimidines?
- Methodological Answer :
- SAR Studies : Systematic modification of substituents (e.g., replacing cyclopentyl with isopropyl groups) clarifies the role of steric and electronic effects on antitumor activity .
- Dose-Response Assays : Use in vitro cell viability assays (e.g., MTT) with IC50 calculations to validate potency across multiple cell lines .
- Computational Modeling : Docking studies with purine-binding enzymes (e.g., kinases) predict binding affinities and explain discrepancies in experimental data .
Q. How do functional group modifications at the C4 position affect pharmacological properties?
- Methodological Answer :
- Amino Groups : Introducing -NH2 at C4 enhances water solubility and kinase inhibition (e.g., JAK2 inhibitors) but may reduce metabolic stability .
- Chloro Substituents : C4-Cl groups improve lipophilicity and blood-brain barrier penetration, as observed in neuroactive derivatives .
- Hybrid Derivatives : Conjugation with urea/thiourea moieties (e.g., compound 9a-d) increases anti-inflammatory activity via COX-2 inhibition .
Q. What advanced analytical methods are used to study degradation products?
- Methodological Answer :
- LC-MS/MS : Identifies hydrolytic degradation products (e.g., 4-hydroxy derivatives) under accelerated stability testing (40°C/75% RH) .
- XRD : Crystallographic data (e.g., space group P21/c) reveal structural changes during decomposition .
- TGA-DSC : Thermal analysis detects melting point shifts caused by impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
